3,4-Dihydro-2H-pyran

Catalog No.
S3720377
CAS No.
25512-65-6
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-pyran

CAS Number

25512-65-6

Product Name

3,4-Dihydro-2H-pyran

IUPAC Name

3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2

InChI Key

YOMXAHRCWPEIIK-UHFFFAOYSA-N

SMILES

C1CC=COC1

Canonical SMILES

C1CC=COC1.C1COCC=C1

The exact mass of the compound 3,4-Dihydro-2H-pyran is 84.057514874 g/mol and the complexity rating of the compound is 57. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['73472', '57860']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Protecting Group for Alcohols

One of the primary applications of 3,4-dihydropyran (DHP) in scientific research is as a protecting group for alcohols. Alcohols are functional groups commonly found in organic molecules and play a crucial role in various chemical reactions. However, the presence of a free hydroxyl group (OH) in an alcohol can interfere with desired reactions at other sites in the molecule. DHP offers a temporary solution by reversibly reacting with the hydroxyl group, protecting it from unwanted reactions. This allows chemists to selectively modify other functional groups in the molecule while the alcohol remains intact. After the desired modifications are complete, the DHP protecting group can be easily removed under mild acidic or basic conditions, revealing the original alcohol. This selective protection strategy is vital for the synthesis of complex organic molecules [, ].

Here are some examples of scientific research where DHP is used as a protecting group for alcohols:

  • Synthesis of carbohydrates: DHP plays a crucial role in the synthesis of complex carbohydrates, such as oligosaccharides and glycosides. By protecting specific hydroxyl groups, chemists can selectively modify the carbohydrate structure [].
  • Natural product synthesis: DHP is frequently used in the synthesis of natural products with multiple hydroxyl groups. The selective protection strategy allows researchers to modify specific functionalities while preserving the overall structure of the natural product [].
  • Medicinal chemistry: DHP finds application in medicinal chemistry for the synthesis of drug candidates. By protecting specific hydroxyl groups, researchers can introduce desired modifications without affecting other functionalities critical for biological activity [].

Other Research Applications

Beyond its use as a protecting group, 3,4-dihydropyran also finds applications in other areas of scientific research:

  • Diels-Alder reactions: DHP can act as a diene in Diels-Alder reactions, a cycloaddition reaction used to form complex cyclic molecules. The presence of the oxygen atom in the ring system influences the reactivity of DHP in these reactions.
  • Bioorganic chemistry: DHP derivatives have been explored for their potential applications in bioorganic chemistry. These derivatives can be used as probes to study biological processes or as building blocks for the synthesis of biologically active molecules.

3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O\text{C}_5\text{H}_8\text{O} and a molecular weight of approximately 84.116 g/mol. It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a double bond adjacent to the oxygen. This compound typically appears as a colorless liquid with an ethereal odor and is less dense than water . The compound can also be referred to as dihydropyran or 2,3-dihydro-4H-pyran, among other names. Its structure features a unique unsaturation that contributes to its reactivity and versatility in organic synthesis.

Due to its reactive double bond and ether functionality. Notably, it can act as a protecting group for alcohols; when reacted with alcohols under acidic conditions, it forms tetrahydropyranyl ethers, which can be hydrolyzed back to regenerate the original alcohol .

Additionally, 3,4-dihydro-2H-pyran can undergo reactions with reagents like oxalyl chloride, leading to the formation of keto esters or pyran-3-carboxylic acids depending on the reaction conditions . Other reactions include:

  • Cycloadditions: Engaging in hetero-Diels–Alder reactions with various dienophiles, producing substituted pyrans in moderate yields .
  • Electrophilic additions: Reacting with electrophiles to form more complex structures.

Research indicates that 3,4-dihydro-2H-pyran and its derivatives exhibit significant biological activities. Some studies have shown that compounds derived from 3,4-dihydro-2H-pyran possess anti-inflammatory properties and may inhibit certain cytokines involved in inflammatory responses . Furthermore, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interfere with tumor growth pathways.

Several synthetic routes exist for producing 3,4-dihydro-2H-pyran:

  • Dehydration of Tetrahydrofurfuryl Alcohol: This method involves heating tetrahydrofurfuryl alcohol over alumina at temperatures ranging from 300–400 °C .
  • Hetero-Diels–Alder Reactions: Functionalized α,β-unsaturated carbonyl compounds react with N-vinyl-2-oxazolidinone to yield various diastereoisomers of 3,4-dihydro-2H-pyrans in good yields .
  • Olefin Metathesis: Utilizing ruthenium catalysts for double bond migration sequences can also lead to the formation of this compound from allyl ethers .

These methods highlight the compound's versatility and the potential for further derivatization.

3,4-Dihydro-2H-pyran finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Protecting Group: Commonly used in organic chemistry as a protecting group for alcohols during multi-step syntheses.
  • Pharmaceuticals: Its derivatives are investigated for therapeutic applications due to their biological activities.

Interaction studies involving 3,4-dihydro-2H-pyran often focus on its reactivity with biological molecules and other organic compounds. For instance, its interactions with sugars have been explored to understand glycosidic bond formation and the synthesis of glycosides . Additionally, studies on its reactivity with various electrophiles help elucidate its potential role in drug design and development.

Several compounds share structural similarities with 3,4-dihydro-2H-pyran. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2H-PyranC5H8OContains no unsaturation; simpler structure
TetrahydrofuranC4H8OA five-membered ring; lacks the double bond adjacent to oxygen
3,6-DihydropyranC5H8OHas a methylene group separating the double bond from oxygen
2-MethyltetrahydrofuranC5H10OSaturated five-membered ring; more stable than dihydropyran

The uniqueness of 3,4-dihydro-2H-pyran lies in its specific unsaturation pattern adjacent to oxygen and its versatile reactivity profile that allows it to serve multiple roles in synthetic chemistry.

Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Boiling Point

86.0 °C

Flash Point

0 °F (NFPA, 2010)

Heavy Atom Count

12

Melting Point

-70.0 °C

UNII

T6V9N71IHX

Wikipedia

3,4-dihydro-2H-pyran

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2H-Pyran, 3,4-dihydro-: ACTIVE

Dates

Last modified: 07-27-2023

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